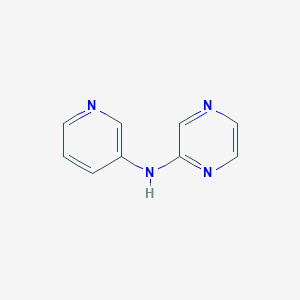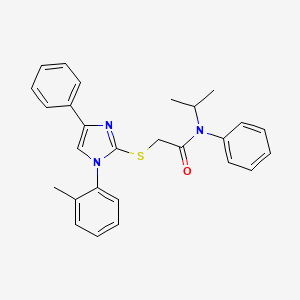
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as SPT, is a compound that has gained attention in scientific research due to its potential therapeutic applications. SPT is a thioacetamide derivative that has been synthesized using a novel method, which will be discussed in This paper will provide an overview of the synthesis method of SPT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it has been reported to act on multiple targets. N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense systems. Additionally, N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its high purity and yield, which allows for reliable and reproducible results. Additionally, N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have low toxicity and minimal side effects, making it a safe compound to use in in vitro and in vivo studies. However, one limitation of using N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is that its mechanism of action is not fully understood, which may make it challenging to interpret the results of some experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide in scientific research. One potential direction is to investigate its therapeutic potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential use of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide as an anti-cancer agent. Furthermore, the mechanism of action of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide could be further elucidated to better understand its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves the reaction of 4-phenyl-1-(o-tolyl)-1H-imidazole-2-thiol with N-isopropyl-N-phenylglycine ethyl ester in the presence of triethylamine. The reaction occurs at room temperature and yields N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide as a white solid. This novel synthesis method has been reported to have a high yield and purity, making it a promising approach for the large-scale production of N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have potential therapeutic applications in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. These findings suggest that N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide may have potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
2-[1-(2-methylphenyl)-4-phenylimidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-20(2)30(23-15-8-5-9-16-23)26(31)19-32-27-28-24(22-13-6-4-7-14-22)18-29(27)25-17-11-10-12-21(25)3/h4-18,20H,19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVOPMIALWQFAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-phenyl-2-((4-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

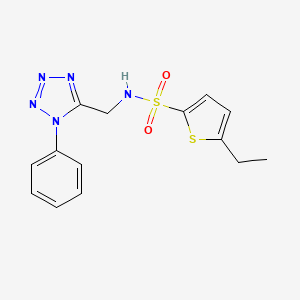
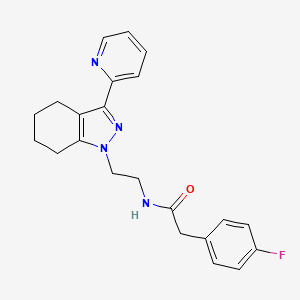
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386782.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)
![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)
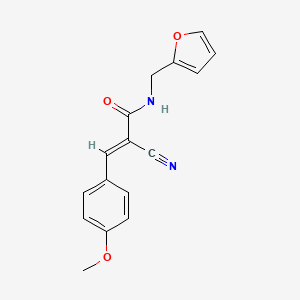
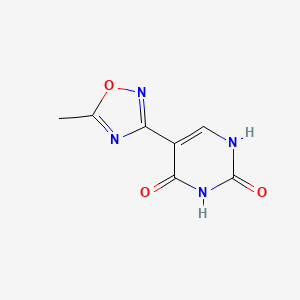
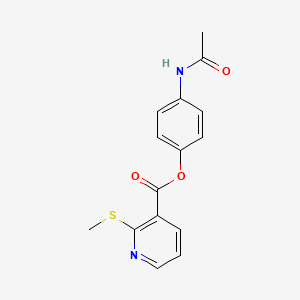
![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
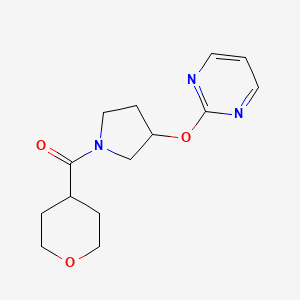
![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)
